molecular formula C5H9N3OS B15222920 ((1H-Pyrazol-4-yl)imino)dimethyl-l6-sulfanone

((1H-Pyrazol-4-yl)imino)dimethyl-l6-sulfanone

Cat. No.: B15222920
M. Wt: 159.21 g/mol
InChI Key: VORTWIRNKIUAOI-UHFFFAOYSA-N
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Description

((1H-Pyrazol-4-yl)imino)dimethyl-l6-sulfanone is a sulfur-containing heterocyclic compound featuring a pyrazole ring linked via an imino group (–NH–) to a dimethyl sulfanone moiety (CH3)2SO2.

Properties

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

dimethyl-oxo-(1H-pyrazol-4-ylimino)-λ6-sulfane

InChI

InChI=1S/C5H9N3OS/c1-10(2,9)8-5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7)

InChI Key

VORTWIRNKIUAOI-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CNN=C1)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two classes of analogs: 1,3,4-oxadiazole thioethers () and 1,3,4-thiadiazole derivatives (). Key structural and functional differences are summarized below:

Compound Class Core Structure Key Functional Groups Sulfur Oxidation State
Target Compound Pyrazole-imino-sulfanone Pyrazole, imino, dimethyl sulfanone (SO2) +4 (sulfone)
1,3,4-Oxadiazole Thioethers Oxadiazole + thioether Thioether (S), trifluoromethyl, halogens –2 (thioether)
1,3,4-Thiadiazole Derivatives Thiadiazole + pyrazole Thiadiazole (S in ring), nitro groups 0 (thiadiazole)
  • Sulfanone vs. Thioether/Thiadiazole: The sulfanone group’s higher oxidation state increases polarity and hydrogen-bonding capacity compared to thioethers (–S–) or thiadiazoles (S in aromatic ring). This may influence solubility, membrane permeability, and target interactions.
  • Pyrazole Substituents: All three classes incorporate pyrazole rings, which are known to enhance bioactivity in agrochemicals. The target compound’s pyrazole is unsubstituted at the 1-position, while analogs in and feature methyl, trifluoromethyl, or nitro groups .
Fungicidal and Herbicidal Activity (1,3,4-Oxadiazole Thioethers)
  • Activity : Compounds such as 5a , 5e , and 5g () exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Herbicidal activity, including a bleaching effect, was observed for halogen-substituted derivatives (e.g., 5e , 5g ) .
  • Mechanism : Molecular docking with the SDH protein (PDB: 2FBW) revealed that the carbonyl group in these compounds mimics the binding interactions of the lead fungicide penthiopyrad. The thioether group likely modulates lipophilicity and target affinity .
Antimicrobial Activity (1,3,4-Thiadiazole Derivatives)
  • Activity : Select thiadiazole derivatives demonstrated potent activity against E. coli, B. mycoides, and C. albicans. Nitro and methyl substituents on the pyrazole ring were critical for efficacy .
((1H-Pyrazol-4-yl)imino)dimethyl-l6-sulfanone
  • However, the dimethyl groups may reduce solubility compared to halogenated analogs (e.g., 5g) .

Physicochemical Properties

Property Target Compound Oxadiazole Thioethers Thiadiazole Derivatives
Polarity High (SO2 group) Moderate (thioether) Moderate (thiadiazole)
Lipophilicity Moderate (dimethyl groups) High (halogen substituents) Variable (nitro groups)
Hydrogen-Bond Capacity High (SO2, NH) Low (thioether, CF3) Moderate (NH, nitro groups)

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